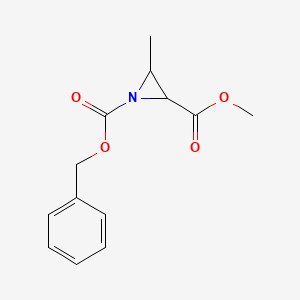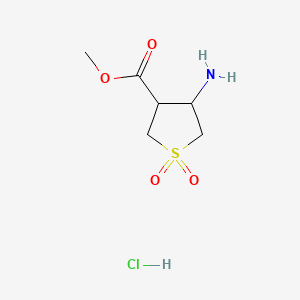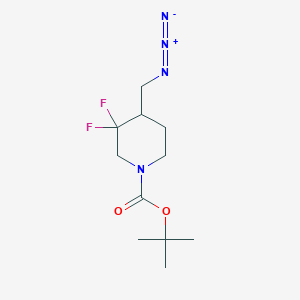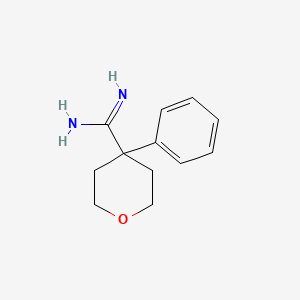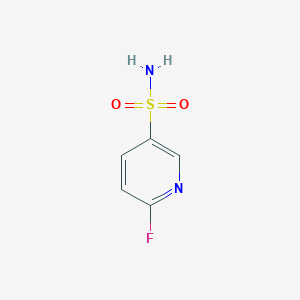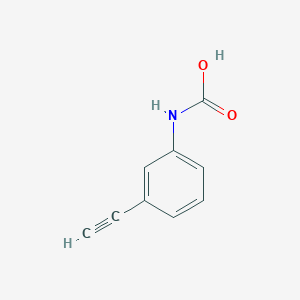
(3-Ethynylphenyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethynylphenyl)carbamic acid is an organic compound characterized by the presence of a carbamic acid group attached to a phenyl ring substituted with an ethynyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)carbamic acid typically involves the reaction of 3-ethynylaniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with water to yield the desired carbamic acid.
Industrial Production Methods: Industrial production of this compound may involve the use of safer and more efficient reagents such as diphosgene or triphosgene instead of phosgene. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethynylphenyl)carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(3-Ethynylphenyl)carbamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Ethynylphenyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Carbamic Acid: The parent compound with the formula H2NCOOH.
Ethyl Carbamate: An ester of carbamic acid with the formula H2NCOOCH2CH3.
Phenyl Carbamic Acid: A derivative with a phenyl group attached to the carbamic acid.
Uniqueness: (3-Ethynylphenyl)carbamic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other carbamic acid derivatives. The ethynyl group enhances the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C9H7NO2 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(3-ethynylphenyl)carbamic acid |
InChI |
InChI=1S/C9H7NO2/c1-2-7-4-3-5-8(6-7)10-9(11)12/h1,3-6,10H,(H,11,12) |
Clave InChI |
FQVLODSIJCLPQO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


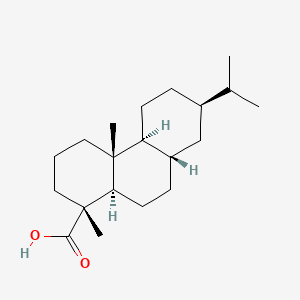


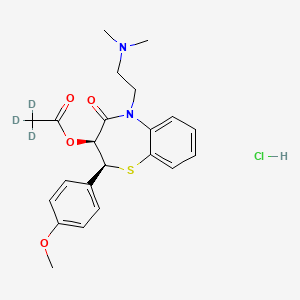
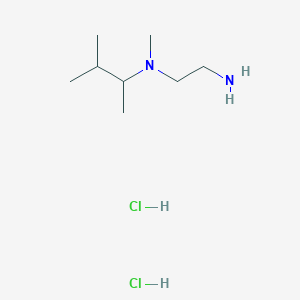

![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

